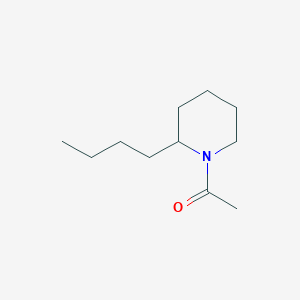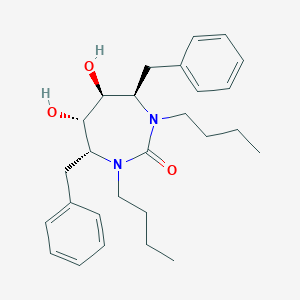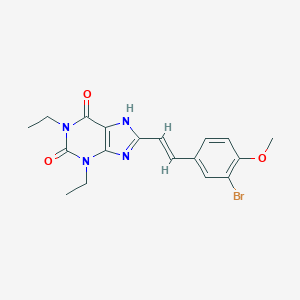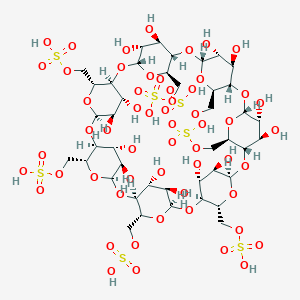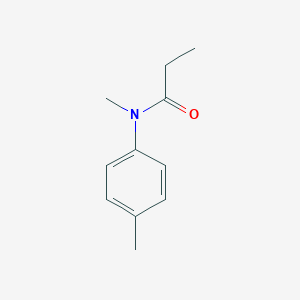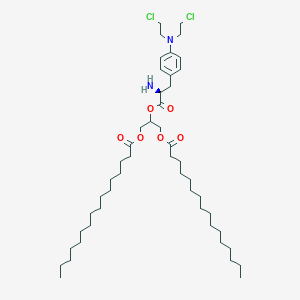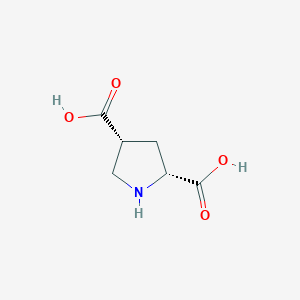
Methyl 4-(chlorocarbonyl)pyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(chlorocarbonyl)pyridine-2-carboxylate is a chemical compound that has been extensively studied due to its potential applications in various fields of scientific research. This compound is a pyridine derivative that has a chlorocarbonyl group attached to it. It is commonly used in the synthesis of various organic compounds and has been studied for its potential therapeutic uses.
Mecanismo De Acción
The mechanism of action of methyl 4-(chlorocarbonyl)pyridine-2-carboxylate is not well understood. However, it is believed that the compound may act as an inhibitor of certain enzymes, which could potentially have therapeutic applications.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of methyl 4-(chlorocarbonyl)pyridine-2-carboxylate are not well studied. However, it has been shown to have some cytotoxic effects on certain cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 4-(chlorocarbonyl)pyridine-2-carboxylate has several advantages for use in lab experiments. It is a relatively stable compound and can be easily synthesized. However, it also has some limitations, such as its potential cytotoxic effects on certain cell lines.
Direcciones Futuras
There are several future directions for the study of methyl 4-(chlorocarbonyl)pyridine-2-carboxylate. One potential direction is the further study of its potential therapeutic applications. It could potentially be used as a building block for the synthesis of compounds with anticancer or antimicrobial properties. Additionally, further studies could be conducted to better understand its mechanism of action and potential biochemical and physiological effects.
Métodos De Síntesis
Methyl 4-(chlorocarbonyl)pyridine-2-carboxylate can be synthesized through various methods. One of the most commonly used methods is the reaction of 4-chloronicotinic acid with thionyl chloride and methanol. This reaction produces the desired compound along with hydrogen chloride gas as a by-product.
Aplicaciones Científicas De Investigación
Methyl 4-(chlorocarbonyl)pyridine-2-carboxylate has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of this compound is in the synthesis of various organic compounds. It has been used as a building block for the synthesis of various heterocyclic compounds, which have potential applications in the pharmaceutical industry.
Propiedades
Número CAS |
135054-67-0 |
|---|---|
Nombre del producto |
Methyl 4-(chlorocarbonyl)pyridine-2-carboxylate |
Fórmula molecular |
C8H6ClNO3 |
Peso molecular |
199.59 g/mol |
Nombre IUPAC |
methyl 4-carbonochloridoylpyridine-2-carboxylate |
InChI |
InChI=1S/C8H6ClNO3/c1-13-8(12)6-4-5(7(9)11)2-3-10-6/h2-4H,1H3 |
Clave InChI |
AFXMPXRFIOTZHZ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=NC=CC(=C1)C(=O)Cl |
SMILES canónico |
COC(=O)C1=NC=CC(=C1)C(=O)Cl |
Sinónimos |
2-Pyridinecarboxylic acid, 4-(chlorocarbonyl)-, methyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



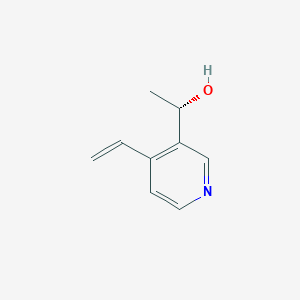
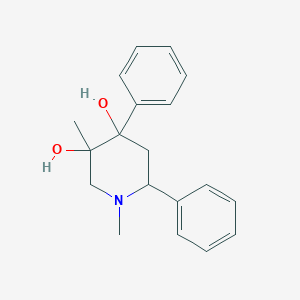
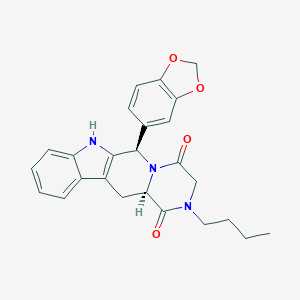

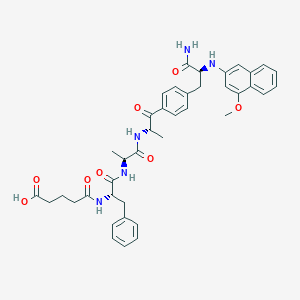
![3-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]prop-1-ene](/img/structure/B137392.png)
